N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
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Description
N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H22BrN5O2 and its molecular weight is 444.333. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Pharmacology
FLAP Inhibitors and Anticancer Agents
Compounds structurally related to pyrazolopyrimidine derivatives have been investigated for their biological activities, including as inhibitors of the five-lipoxygenase activity protein (FLAP) and anticancer agents. For example, a novel FLAP inhibitor labeled with carbon-14 and deuterium, designed for excellent pharmacokinetic properties, was synthesized for potential therapeutic applications (Latli et al., 2015). Additionally, pyrazolopyrimidines derivatives have been evaluated for their cytotoxic and anti-5-lipoxygenase activities, indicating a structure-activity relationship that could inform drug design (Rahmouni et al., 2016).
Chemical Synthesis and Material Science
Synthesis of Polyheterocyclic Compounds
The utility of pyrazolopyridine derivatives in synthesizing new polyheterocyclic ring systems has been demonstrated, highlighting their role in developing new materials with potential applications in electronics, photonics, and as functional materials in various industries (Abdel‐Latif et al., 2019).
Biological Research
Antimicrobial and Antioxidant Activities
Several studies have synthesized novel compounds based on pyrazolopyrimidine and related structures to evaluate their antimicrobial and antioxidant activities. These compounds have shown significant promise in fighting bacterial and fungal infections, as well as in acting as antioxidants, which are crucial for pharmaceutical applications and in addressing oxidative stress-related diseases (Gouda, 2012).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN5O2/c1-4-5-17-11-19(28)25(20(23-17)26-14(3)10-13(2)24-26)12-18(27)22-16-8-6-15(21)7-9-16/h6-11H,4-5,12H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGJGTWOMDNXNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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